molecular formula C12H18ClNO4 B12820558 Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride

Cat. No.: B12820558
M. Wt: 275.73 g/mol
InChI Key: ZICUEPGXFUNSGI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring. This compound is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 4-hydroxy-3-methoxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then subjected to amination using a suitable amine source under controlled conditions to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride can be compared with similar compounds such as:

    Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Lacks the amino group, which may result in different biological activities.

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and properties.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: The carboxylic acid form, which may have different solubility and reactivity profiles.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C12H18ClNO4

Molecular Weight

275.73 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO4.ClH/c1-3-17-12(15)9(13)6-8-4-5-10(14)11(7-8)16-2;/h4-5,7,9,14H,3,6,13H2,1-2H3;1H/t9-;/m0./s1

InChI Key

ZICUEPGXFUNSGI-FVGYRXGTSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)OC)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)OC)N.Cl

Origin of Product

United States

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